N-ButyldeoxymannojirimycinHCl
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Overview
Description
N-Butyldeoxymannojirimycin hydrochloride is a selective α-D-mannosidase inhibitor. It is a derivative of 1-deoxynojirimycin, an iminosugar known for its biological activities. This compound is primarily used in research settings to study glycosidase inhibition and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldeoxymannojirimycin hydrochloride typically involves the reduction of nojirimycin followed by the introduction of a butyl group. The process can be summarized as follows:
Reduction of Nojirimycin: Nojirimycin is reduced to 1-deoxynojirimycin using a suitable reducing agent.
Butylation: The hydroxyl groups of 1-deoxynojirimycin are protected, and a butyl group is introduced using butyl bromide in the presence of a base.
Deprotection: The protecting groups are removed to yield N-Butyldeoxymannojirimycin.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Butyldeoxymannojirimycin hydrochloride involves microbial fermentation and chemical synthesis. Microbial fermentation using genetically engineered strains of Bacillus or Streptomyces species can produce 1-deoxynojirimycin, which is then chemically modified to introduce the butyl group and form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-Butyldeoxymannojirimycin hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Butyldeoxymannojirimycin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a glycosidase inhibitor to study carbohydrate metabolism.
Biology: Investigates the role of glycosidases in cellular processes.
Medicine: Explores potential therapeutic applications in treating diseases like diabetes and viral infections.
Industry: Utilized in the development of enzyme inhibitors for various industrial processes
Mechanism of Action
N-Butyldeoxymannojirimycin hydrochloride exerts its effects by inhibiting α-D-mannosidase, an enzyme involved in the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts the maturation of glycoproteins, affecting various cellular processes. The compound binds to the active site of the enzyme, preventing substrate access and subsequent hydrolysis .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: A precursor to N-Butyldeoxymannojirimycin hydrochloride, known for its glycosidase inhibitory activity.
N-Butyl-1-deoxynojirimycin: Similar in structure but lacks the hydrochloride salt form.
N-Methyl-1-deoxynojirimycin: Another derivative with different inhibitory properties.
Uniqueness
N-Butyldeoxymannojirimycin hydrochloride is unique due to its selective inhibition of α-D-mannosidase and its hydrochloride salt form, which enhances its solubility and stability for research applications .
Properties
IUPAC Name |
1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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